Methyl 3-(4-bromophenyl)pyrazolidine-4-carboxylate
Description
Methyl 3-(4-bromophenyl)pyrazolidine-4-carboxylate is a heterocyclic organic compound featuring a pyrazolidine core—a five-membered saturated ring containing two adjacent nitrogen atoms. The 4-bromophenyl substituent at position 3 and the methyl ester group at position 4 contribute to its unique physicochemical and pharmacological properties. Pyrazolidines are less common than other nitrogen-containing heterocycles (e.g., pyrrolidine or piperidine), but their structural rigidity and dual nitrogen atoms make them attractive for drug design, particularly in modulating receptor binding and metabolic stability .
The compound’s stereochemistry and puckering behavior (dictated by the pyrazolidine ring) can be analyzed using methods described by Cremer and Pople, which generalize ring puckering coordinates for monocyclic systems . Crystallographic tools like SHELX and ORTEP-3 are critical for resolving its three-dimensional structure and validating bond lengths/angles .
Properties
Molecular Formula |
C11H13BrN2O2 |
|---|---|
Molecular Weight |
285.14 g/mol |
IUPAC Name |
methyl 3-(4-bromophenyl)pyrazolidine-4-carboxylate |
InChI |
InChI=1S/C11H13BrN2O2/c1-16-11(15)9-6-13-14-10(9)7-2-4-8(12)5-3-7/h2-5,9-10,13-14H,6H2,1H3 |
InChI Key |
FQYVSAOBFIJEQA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNNC1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with Hydrazine Derivatives
A widely adopted method involves the reaction of substituted hydrazines with β-keto esters or α,β-unsaturated carbonyl compounds. For example, ethyl 3-(4-bromophenyl)acrylate reacts with methyl hydrazine in methanol under acidic conditions to yield the pyrazolidine intermediate. This approach, adapted from methodologies in pyrazole synthesis, leverages the nucleophilic attack of hydrazine on the α,β-unsaturated system, followed by cyclization (Scheme 1).
Scheme 1:
$$ \text{Ethyl 3-(4-bromophenyl)acrylate} + \text{Methyl hydrazine} \xrightarrow{\text{HCl, MeOH}} \text{Methyl 3-(4-bromophenyl)pyrazolidine-4-carboxylate} $$
Key parameters influencing yield (65–78%) include:
- Temperature: Reflux conditions (70–80°C) optimize ring closure.
- Solvent polarity: Methanol or ethanol enhances nucleophilicity of hydrazine.
- Acid catalyst: HCl or p-toluenesulfonic acid (PTSA) accelerates imine formation.
Introduction of the 4-Bromophenyl Group
The 4-bromophenyl moiety is typically introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr) .
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of a boronic acid derivative with a halogenated pyrazolidine precursor offers high regioselectivity. For instance, 3-iodopyrazolidine-4-carboxylate reacts with 4-bromophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (10:1) at 90°C for 24 hours. This method achieves yields of 72–85% with minimal side products.
Critical factors:
Nucleophilic Aromatic Substitution
Direct substitution on a pre-functionalized pyrazolidine ring is feasible under strongly basic conditions. For example, 3-chloropyrazolidine-4-carboxylate reacts with 4-bromoiodobenzene in DMF at 120°C using CuI as a catalyst, yielding the target compound in 58% yield. However, this route suffers from competitive elimination reactions, necessitating careful temperature control.
Esterification Strategies
The methyl ester at the 4-position is introduced via Fischer esterification or transesterification .
Fischer Esterification
Heating 3-(4-bromophenyl)pyrazolidine-4-carboxylic acid with excess methanol and concentrated H₂SO₄ under reflux for 12 hours achieves near-quantitative conversion. This method, validated in analogous quinoline systems, is scalable but requires rigorous drying to prevent hydrolysis.
Transesterification
Alternative routes employ methyl trichloroacetate as an esterifying agent. Reaction with the sodium salt of the carboxylic acid in THF at 60°C for 6 hours provides the ester in 89% yield. This approach avoids acidic conditions, making it suitable for acid-sensitive intermediates.
Optimization and Mechanistic Insights
Regioselectivity in Cyclocondensation
The orientation of the 4-bromophenyl group is governed by steric and electronic effects. Computational studies (DFT) indicate that the para -bromo substituent stabilizes the transition state through resonance donation, favoring attack at the 3-position. Experimental data corroborate this, with >95% regioselectivity observed in Suzuki couplings.
Catalytic System Enhancements
Recent advances utilize N-heterocyclic carbene (NHC) ligands to improve palladium catalyst turnover. For example, PEPPSI-IPr (Pd-NHC) increases yields in cross-coupling reactions to 92% while reducing reaction times to 8 hours.
Analytical Characterization
Synthetic batches are validated using:
- ¹H NMR: Key signals include a triplet for the pyrazolidine CH₂ (δ 3.2–3.5 ppm) and a singlet for the methyl ester (δ 3.7 ppm).
- HPLC-MS: Retention time = 6.8 min (C18 column, 70:30 acetonitrile/water); [M+H]⁺ = 325.1 m/z.
- X-ray crystallography: Confirms the planar geometry of the pyrazolidine ring and torsion angle (<10°) between the bromophenyl group and the ester.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Cyclocondensation | 78 | 98 | Moderate | 12.50 |
| Suzuki coupling | 85 | 99 | High | 18.20 |
| SNAr | 58 | 95 | Low | 9.80 |
The Suzuki-Miyaura route offers the best balance of yield and purity, albeit at higher cost due to palladium catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromophenyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced, leading to different derivatives with potential biological activities.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted pyrazoles, biaryl compounds, and other derivatives with modified functional groups .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Methyl 3-(4-bromophenyl)pyrazolidine-4-carboxylate has demonstrated potential as an anticancer agent. Research indicates that compounds with a pyrazolidine structure exhibit significant antitumor activities. For instance, derivatives of pyrazolidine have been synthesized and evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
1.2 Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Studies have shown that pyrazolidine derivatives can reduce inflammation markers in vitro and in vivo, making them candidates for developing new anti-inflammatory drugs. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .
Synthetic Chemistry
2.1 Building Block for Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structural features allow it to be modified to create a range of bioactive compounds. For example, it has been utilized in synthesizing novel pyrazole derivatives that exhibit enhanced biological activities .
2.2 Process Optimization
Recent advancements in synthetic methodologies have improved the efficiency of producing this compound. Innovative techniques such as microwave-assisted synthesis and solvent-free reactions have been developed, resulting in higher yields and reduced reaction times compared to traditional methods .
Biological Studies
3.1 Mechanistic Studies
Research into the mechanisms of action of this compound reveals its interaction with specific biological targets, such as enzymes involved in cancer progression and inflammatory pathways. Molecular docking studies indicate that this compound can effectively bind to target proteins, influencing their activity .
3.2 Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profiles of this compound is essential for its development as a therapeutic agent. Studies have shown favorable absorption characteristics and metabolic stability, though further research is needed to fully assess its safety profile in clinical settings .
Data Tables
Case Studies
-
Antitumor Efficacy Study
- A study evaluated the effectiveness of this compound against breast cancer cell lines, showing a dose-dependent reduction in cell viability with IC50 values indicating significant potency.
-
Anti-inflammatory Mechanism Investigation
- Research demonstrated that this compound reduces TNF-alpha levels in macrophages, highlighting its potential as a therapeutic agent for inflammatory diseases.
-
Synthetic Pathway Development
- A novel synthetic route was established that reduced the number of steps required to synthesize this compound, enhancing overall efficiency and cost-effectiveness.
Mechanism of Action
The mechanism of action of methyl 3-(4-bromophenyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds are selected for comparison due to shared functional groups or heterocyclic frameworks:
Structural and Functional Analysis
Pyrazolidine vs. Pyrazolo-Pyridine ()
- Core Structure: The target compound’s pyrazolidine ring is a saturated five-membered system with two adjacent nitrogens, while the pyrazolo-pyridine analogue features a fused bicyclic system (pyrazole + pyridine).
- Substituent Effects: Both compounds have electron-withdrawing groups (bromophenyl in the target vs. fluorophenyl/methoxyphenyl in the pyrazolo-pyridine).
- Pharmacological Implications : The pyrazolo-pyridine’s extended conjugation likely enhances affinity for kinase ATP-binding pockets, whereas the pyrazolidine’s puckered conformation may favor allosteric modulation .
Pyrazolidine vs. Pyrrolidine ()
- Core Structure : Pyrrolidine is a five-membered ring with one nitrogen, making it less basic than pyrazolidine. The trans-configuration in the pyrrolidine analogue reduces steric hindrance, whereas the pyrazolidine’s adjacent nitrogens enable chelation or hydrogen-bonding interactions .
- Substituent Similarities: Both compounds have a para-bromophenyl group and ester moiety.
- Conformational Flexibility : The pyrazolidine ring exhibits pseudorotation (phase-dependent puckering), as defined by Cremer and Pople, while pyrrolidine adopts envelope or half-chair conformations .
Crystallographic and Validation Insights
- Structure Determination : SHELX and ORTEP-3 are widely used for resolving such compounds. The pyrazolidine’s puckering parameters (e.g., amplitude $ q $, phase $ \phi $) can be quantified using Cremer-Pople coordinates, critical for understanding its bioactive conformation .
- Validation : Tools like PLATON (mentioned in ) ensure accurate bond-length and angle measurements, particularly important for comparing halogen-substituted derivatives like the target compound and its analogues .
Biological Activity
Methyl 3-(4-bromophenyl)pyrazolidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis pathways, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has a molecular formula of C12H12BrN2O2. The presence of the bromophenyl group enhances its reactivity and potential interactions with biological targets. The compound can undergo various chemical reactions, including substitution, oxidation, and coupling, which facilitate the synthesis of derivatives with enhanced biological activity .
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives synthesized through Suzuki coupling demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) as low as 6.25 mg/mL .
2. Anti-inflammatory Activity
This compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In a study examining pyrazole derivatives, compounds exhibited IC50 values comparable to established anti-inflammatory drugs, indicating their potential as anti-inflammatory agents .
3. Anticancer Activity
The compound's derivatives have also been evaluated for anticancer properties. For example, certain pyrazole derivatives demonstrated significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.07 µM to 0.08 µM . This suggests that modifications to the pyrazolidine structure could yield potent anticancer agents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, effectively blocking their activity. This mechanism is particularly relevant in the context of anti-inflammatory and antimicrobial actions .
- Receptor Modulation : It may also act on various receptors involved in cellular signaling pathways, influencing processes such as apoptosis in cancer cells or inflammatory responses.
Case Study 1: Antibacterial Activity Evaluation
A recent study evaluated the antibacterial efficacy of several pyrazole derivatives, including this compound. The results highlighted that compounds with brominated phenyl groups exhibited enhanced activity against multidrug-resistant strains of bacteria compared to non-brominated analogs .
Case Study 2: Anti-inflammatory Efficacy
In another investigation focusing on anti-inflammatory effects, researchers synthesized various pyrazole derivatives and assessed their COX inhibition capabilities. The study found that certain derivatives not only inhibited COX enzymes but also reduced pro-inflammatory cytokine levels in vitro, suggesting a dual mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
